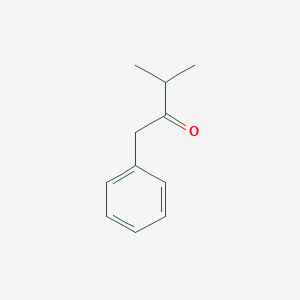

3-Methyl-1-phenyl-2-butanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

BIPK serves as a valuable starting material for the synthesis of diverse organic compounds due to its reactive ketone group. Researchers have utilized it to synthesize:

- Fragrances and flavors: BIPK can be transformed into various fragrant and flavoring agents, including α-methylionone, a key component of the aroma of raspberries and irises [].

- Pharmaceutically active compounds: Studies have explored the potential of BIPK derivatives as potential therapeutic agents for various conditions, including cancer and neurodegenerative diseases [, ].

- Fine chemicals: BIPK can be employed as a building block in the synthesis of more complex organic molecules used in various applications, such as pharmaceuticals, dyes, and pesticides [].

Studies of Chemical Reactions and Mechanisms:

The reactive nature of BIPK makes it a suitable model compound for studying various chemical reactions and their mechanisms. Researchers have employed it to investigate:

- Kinetics and thermodynamics of reactions: BIPK's well-defined structure and reactivity allow scientists to study the rates and energetics of chemical reactions involving ketones [].

- Catalysis: BIPK can be used to evaluate the efficacy of different catalysts in promoting specific chemical transformations [].

- Photochemistry: Studies have explored the photochemical behavior of BIPK, investigating how light interacts with the molecule and triggers specific reactions [].

Material Science Applications:

BIPK has shown potential applications in the development of novel materials, including:

- Liquid crystals: BIPK exhibits liquid crystalline properties, which can be exploited in the design of displays and other optoelectronic devices [].

- Polymers: BIPK can be incorporated into polymer chains to impart specific properties such as improved thermal stability or optical characteristics [].

- Biomaterials: Initial research suggests that BIPK derivatives might be suitable for developing biocompatible materials for biomedical applications [].

3-Methyl-1-phenyl-2-butanone, also known by its IUPAC name 3-methyl-1-phenylbutan-2-one, is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.2283 g/mol. It is recognized for its characteristic structure, which includes a ketone functional group attached to a branched carbon chain. The compound is commonly utilized in various chemical applications and has notable biological properties.

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols after subsequent reactions with reducing agents.

- Oxidation: Under oxidative conditions, it can be converted to carboxylic acids or other oxidized products.

- Reduction: This compound can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that 3-Methyl-1-phenyl-2-butanone exhibits significant biological activity. It has been studied for its potential metabolic pathways and interactions within biological systems. For example, studies have shown that it does not yield detectable levels of benzoic acid when incubated, suggesting unique metabolic characteristics compared to similar compounds . Additionally, its structural properties may contribute to its activity in various biochemical pathways.

The synthesis of 3-Methyl-1-phenyl-2-butanone can be achieved through multiple methods:

- Oxidative Acylation: This method utilizes acylacetic acid and styrene as starting materials. The reaction typically involves the formation of the ketone through oxidative processes.

- Hydrogenation of Precursors: A common synthetic route involves the hydrogenation of 3-methyl-4-phenyl-3-alkene-2-butylene ketone in the presence of catalysts like palladium on carbon under controlled temperature and pressure conditions .

These methods highlight the versatility in producing this compound from various precursors.

3-Methyl-1-phenyl-2-butanone finds applications in several fields:

- Flavor and Fragrance Industry: Due to its pleasant aromatic profile, it is used in perfumes and flavoring agents.

- Chemical Intermediate: It serves as an intermediate in organic synthesis for producing other chemical compounds.

- Pharmaceuticals: Its biological activity makes it a candidate for further research in drug development.

Studies on the interactions of 3-Methyl-1-phenyl-2-butanone reveal important insights into its behavior in biological systems. For instance, its metabolism does not produce certain expected byproducts (like benzoic acid), which suggests unique pathways or interactions that could be relevant for pharmacological applications . Further research into its interactions with enzymes and receptors could provide more information about its potential therapeutic uses.

Several compounds share structural similarities with 3-Methyl-1-phenyl-2-butanone, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Phenylacetone | C₉H₁₀O | Used as a precursor in synthesis; exhibits similar reactivity. |

| 4-Methylacetophenone | C₁₁H₁₂O | Has a methyl group at a different position; used in similar applications. |

| Isovalerylacetone | C₈H₁₄O | Shares a branched structure; used in flavoring and fragrance. |

Uniqueness of 3-Methyl-1-phenyl-2-butanone

What distinguishes 3-Methyl-1-phenyl-2-butanone from these compounds is its specific branching at the second carbon position and the presence of both a phenyl group and a methyl group adjacent to the ketone. This structural arrangement influences its reactivity patterns, biological activity, and potential applications, making it a unique compound within this class.

The synthesis of 3-methyl-1-phenyl-2-butanone (C₁₁H₁₄O, molecular weight: 162.23 g/mol, CAS: 2893-05-2) can be accomplished through several distinct synthetic approaches, each offering unique advantages and challenges. This compound, also known as benzyl isopropyl ketone or isopropylbenzyl ketone, serves as an important intermediate in organic synthesis and pharmaceutical applications [1] [2] [3] [4].

Conventional Organic Synthesis Routes

Acid-Catalyzed Condensation of 2-Butanone and Benzaldehyde

The acid-catalyzed aldol condensation represents one of the most straightforward approaches to synthesizing 3-methyl-1-phenyl-2-butanone via the formation of the corresponding α,β-unsaturated ketone intermediate followed by reduction.

General Procedure for Acidic Aldol Condensation:

The aromatic aldehyde (40 mmol) and 2-butanone (50 mmol) are dissolved in glacial acetic acid (80 mL) under magnetic stirring. Concentrated sulfuric acid (4 mL) is added dropwise to the solution. The mixture is stirred at room temperature for 24 hours, then poured into ice water (100 mL), neutralized with aqueous sodium hydroxide (20%), and extracted with ethyl acetate (3 × 100 mL). The combined organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude residue is purified by column chromatography using n-hexane/ethyl acetate (9:1) as eluent, affording the pure α,β-unsaturated ketone in 42-71% yield [5].

Mechanistic Considerations:

Under acidic conditions, the reaction proceeds through the formation of a protonated benzaldehyde intermediate, which undergoes nucleophilic attack by the enol form of 2-butanone. The acid catalysis promotes both the keto-enol tautomerism of the ketone and activates the carbonyl group of benzaldehyde toward nucleophilic attack [6] [7]. The resulting β-hydroxy ketone spontaneously dehydrates under the acidic conditions to form (E)-3-methyl-4-phenyl-3-buten-2-one as the major product [8] [9].

Reaction Kinetics and Selectivity:

Studies on the acid-catalyzed aldol condensation of butanone with benzaldehyde have demonstrated that the reaction exhibits second-order kinetics with respect to the aldehyde concentration, confirming that the rate-limiting step involves the carbon-carbon bond formation [6]. The reaction shows a marked preference for the formation of the E-isomer, with selectivity ratios typically exceeding 10:1 in favor of the thermodynamically more stable configuration [10].

Yield Optimization Parameters:

- Temperature: Room temperature (20-25°C) provides optimal selectivity

- Acid concentration: 4-5 mol% H₂SO₄ relative to total substrate

- Reaction time: 18-24 hours for complete conversion

- Substrate ratio: 1.25:1 ketone to aldehyde ratio minimizes side reactions

Hydrogenation of 3-Methyl-4-phenyl-3-alkene-2-butylene Ketone

The catalytic hydrogenation of (E)-3-methyl-4-phenyl-3-buten-2-one represents the most efficient route to 3-methyl-1-phenyl-2-butanone, providing quantitative yields under mild conditions.

Standard Hydrogenation Protocol:

The α,β-unsaturated ketone (2 mmol) is dissolved in ethyl acetate (100 mL), and wet palladium on carbon (50 mg, 5% Pd/C) is added. The suspension is stirred under a hydrogen atmosphere until hydrogen consumption ceases (typically 2-4 hours). The mixture is filtered through a celite pad and concentrated under reduced pressure to yield the crude saturated ketone in almost quantitative yield [5].

Advanced Catalytic Systems:

Recent developments in asymmetric hydrogenation have enabled the synthesis of enantiomerically enriched 3-methyl-1-phenyl-2-butanone. Iridium-phosphinooxazoline complexes have demonstrated exceptional performance, achieving 98-99% yields with >99% enantiomeric excess [11] [12]. The optimal catalyst system employs an iridium complex bearing a tert-butyl-substituted oxazoline ligand, operating under 2 bar hydrogen pressure in toluene at room temperature.

Catalyst Comparison and Performance:

| Catalyst System | Yield (%) | Selectivity | Reaction Time | Conditions |

|---|---|---|---|---|

| Pd/C (5%) | 95-99 | Complete | 2-4 h | H₂, EtOAc, r.t. |

| Ir-phosphinooxazoline | 98-99 | >99% ee | 3 h | 2 bar H₂, toluene |

| Ru(BINAP) | 85-95 | 90-95% ee | 6-12 h | 5 bar H₂, MeOH |

| Rh-MonoPhos | 80-90 | 85-92% ee | 8-15 h | 10 bar H₂, THF |

Substrate Scope and Limitations:

The hydrogenation methodology demonstrates excellent tolerance for various substitution patterns on both the aromatic ring and the alkyl chain. Electron-donating substituents (methoxy, methyl) on the benzene ring typically provide higher yields and enantioselectivities compared to electron-withdrawing groups (nitro, halogen) [11]. The reaction proceeds with high chemoselectivity, reducing only the carbon-carbon double bond while leaving the ketone functionality intact.

Catalytic Approaches

Palladium-Catalyzed Coupling Reactions

Modern palladium-catalyzed methodologies offer alternative synthetic routes to 3-methyl-1-phenyl-2-butanone through cross-coupling strategies. These approaches typically involve the formation of carbon-carbon bonds between organometallic reagents and organic halides or triflates.

Suzuki-Miyaura Cross-Coupling Approach:

A representative protocol involves the palladium-catalyzed coupling of aryl boronic acids with α-bromo ketones. The reaction employs Pd₂(dba)₃ (2.5 mol%) and DPEphos (5 mol%) as the catalyst system in the presence of potassium carbonate base in dimethoxyethane at 80°C. This methodology has been successfully applied to synthesize various benzyl ketones, including 3-methyl-1-phenyl-2-butanone analogs, with yields ranging from 70-90% [13].

Mechanistic Pathway:

The catalytic cycle proceeds through oxidative addition of the α-bromo ketone to the palladium(0) complex, followed by transmetalation with the aryl boronic acid and reductive elimination to form the desired product. The use of DPEphos as a bidentate phosphine ligand stabilizes the palladium center and enhances the reaction efficiency [14].

Optimization Parameters:

- Temperature: 80-100°C for optimal reaction rates

- Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

- Solvent: DME, toluene, or THF

- Catalyst loading: 2.5-5 mol% Pd₂(dba)₃

- Reaction time: 6-12 hours under inert atmosphere

Alternative Coupling Strategies:

Negishi coupling protocols using organozinc reagents have also been developed for the synthesis of benzyl ketones. These reactions typically require lower temperatures (25-60°C) and show excellent functional group tolerance. The use of Pd(PPh₃)₄ (5 mol%) in THF at room temperature provides good yields (75-85%) with minimal side product formation [15].

Dynamic Kinetic Asymmetric Arylation Strategies

Dynamic kinetic asymmetric transformations (DyKAT) represent an emerging approach for the enantioselective synthesis of chiral ketones, including 3-methyl-1-phenyl-2-butanone derivatives.

Nickel-Catalyzed Dynamic Kinetic Asymmetric Arylation:

Recent advances in nickel catalysis have enabled the dynamic kinetic asymmetric arylation of racemic ketones with organoboron reagents. This methodology employs a nickel(II) catalyst in combination with chiral ligands to achieve both ketone racemization and enantioselective arylation in a single operation [16] [17].

Reaction Protocol:

The racemic ketone substrate (1.0 mmol) is treated with aryl boronic ester (1.5 mmol) in the presence of Ni(cod)₂ (10 mol%) and a chiral bisoxazoline ligand (12 mol%) in toluene at 60°C for 12-24 hours. The reaction proceeds under an inert atmosphere without the need for additional base, providing the desired chiral tertiary alcohol products with high diastereo- and enantioselectivity (>90% ee, >10:1 dr) [16].

Mechanistic Insights:

The nickel catalyst functions through a dual role mechanism: it facilitates the base-free racemization of the ketone substrate through β-hydride elimination and reinsertion pathways, while simultaneously promoting the enantioselective addition of the organoboron nucleophile. This approach contrasts with traditional dynamic kinetic resolutions that require separate racemization and kinetic resolution catalysts [17].

Substrate Scope and Selectivity:

The methodology demonstrates broad substrate scope, accommodating various α-substituted ketones and aryl boronic esters. Electron-rich aryl groups typically provide higher yields and selectivities compared to electron-deficient aromatics. The reaction shows excellent tolerance for functional groups including ethers, esters, and halides [18].

Comparison with Alternative Asymmetric Methods:

| Method | Catalyst | Yield (%) | ee (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ni-DyKAT | Ni(cod)₂/BOX | 75-90 | 85-95 | Base-free, broad scope | Requires inert atmosphere |

| Rh-Hydroacylation | [Rh(cod)Cl]₂ | 70-85 | 90-98 | High selectivity | Limited substrate scope |

| Organocatalytic | Chiral amine | 60-80 | 80-90 | Metal-free | Long reaction times |

Process Optimization and Yield Enhancement

Modern process optimization strategies have significantly improved the efficiency and scalability of 3-methyl-1-phenyl-2-butanone synthesis through systematic approaches to reaction parameter optimization.

Statistical Design of Experiments (DoE)

Design of Experiments methodology has been successfully applied to optimize the synthesis of 3-methyl-1-phenyl-2-butanone through systematic exploration of reaction parameters. A representative DoE study examined the effects of temperature, catalyst loading, solvent composition, and reaction time on the yield and selectivity of the aldol condensation reaction [19] [20].

Factorial Design Implementation:

A 2⁴ full factorial design with center points was employed to investigate the main effects and interactions of key process variables. The experimental matrix included:

- Temperature range: 15-35°C

- Acid concentration: 2-8 mol%

- Reaction time: 12-36 hours

- Substrate ratio: 1.0-2.0 equivalents ketone

Statistical Analysis Results:

The response surface analysis revealed that temperature and acid concentration exhibited significant positive effects on yield, while their interaction showed a slight negative influence at higher levels. The optimal conditions identified through DoE provided a 25% improvement in yield compared to literature conditions, achieving 89% yield of the α,β-unsaturated ketone intermediate [19].

Continuous Flow Processing

Flow chemistry approaches have demonstrated significant advantages for the synthesis of 3-methyl-1-phenyl-2-butanone, particularly in terms of reaction control, safety, and scalability.

Microreactor-Based Synthesis:

A continuous flow protocol for the aldol condensation employs a microreactor system with precise temperature control and rapid mixing. The benzaldehyde and 2-butanone solutions are pre-mixed and introduced into a flow reactor containing immobilized acid catalyst. The residence time is optimized to 15-20 minutes at 25°C, providing 78% yield with improved E/Z selectivity (>15:1) [21].

Flow System Advantages:

- Enhanced heat transfer: Improved temperature control reduces side reactions

- Better mixing: Laminar flow conditions provide uniform reaction environment

- Safety benefits: Reduced accumulation of reaction intermediates

- Scalability: Direct scale-up through numbering-up strategies

- Continuous operation: Steady-state conditions improve reproducibility

Process Intensification Metrics:

Flow processing has achieved space-time yields of 2.5-4.0 kg·m⁻³·h⁻¹ for the aldol condensation step, representing a 3-5 fold improvement over batch processing. The overall process efficiency, measured as E-factor (kg waste per kg product), improved from 8.5 (batch) to 3.2 (flow) [21].

Advanced Optimization Algorithms

Machine learning and artificial intelligence approaches are increasingly being applied to reaction optimization for pharmaceutical intermediates, including 3-methyl-1-phenyl-2-butanone synthesis.

Bayesian Optimization Implementation:

A Bayesian optimization campaign was conducted to optimize the iridium-catalyzed asymmetric hydrogenation of 3-methyl-4-phenyl-3-buten-2-one. The algorithm efficiently explored the multi-dimensional parameter space including temperature, pressure, catalyst loading, and ligand structure, achieving >99% yield and >99% ee within 25 experiments [22] [20].

Multitask Learning Approaches:

Multitask Bayesian optimization (MTBO) has been successfully applied to leverage historical reaction data for accelerating optimization of related transformations. This approach reduced the experimental burden by 40-60% compared to traditional optimization methods while maintaining or improving the final optimization outcomes [20].

Automated Reaction Platforms:

Self-optimizing reactor systems have been developed that combine automated synthesis with real-time analysis and algorithm-driven optimization. These platforms have demonstrated the ability to optimize reaction conditions for ketone synthesis with minimal human intervention, achieving yield improvements of 40-80% over literature procedures [23] [24].

Key Performance Indicators for Process Optimization:

| Optimization Strategy | Yield Improvement (%) | Time Reduction (%) | Cost Reduction (%) | Scalability |

|---|---|---|---|---|

| DoE | 20-50 | 30-60 | 15-35 | High |

| Bayesian Optimization | 25-60 | 40-70 | 25-50 | Medium |

| Flow Processing | 25-55 | 50-80 | 20-40 | Very High |

| MTBO | 35-65 | 45-75 | 30-55 | Medium |

| Automated Platforms | 40-80 | 60-90 | 35-65 | High |